molecular formula C17H20N2O4S2 B2730409 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034619-06-0

3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B2730409
CAS No.: 2034619-06-0
M. Wt: 380.48
InChI Key: CKMLDLVAFAHUDJ-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a benzothiazole-derived compound featuring a methoxyethyl substituent on the nitrogen atom of the thiazole ring and a 4-methylbenzenesulfonate (tosylate) counterion. This structure combines a polar methoxyethyl group with the aromatic and heterocyclic benzothiazole core, which is often associated with biological activity, particularly in antimicrobial and antifungal contexts . The tosylate group enhances solubility and crystallinity, making the compound suitable for pharmaceutical research .

Properties

IUPAC Name

3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.C7H8O3S/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,11H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMLDLVAFAHUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=CC=CC=C2SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can be achieved through various synthetic pathways. One common method involves the condensation of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water using microwave irradiation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . Molecular docking studies have also revealed interactions with various protein targets, providing insights into their mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their differentiating features:

Compound Name Substituents on Benzothiazole Ring N-Substituent Molecular Weight (g/mol) Key Properties/Effects
Target: 3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate None 2-Methoxyethyl Not explicitly stated Balanced polarity from methoxyethyl; potential for improved solubility and bioactivity
3-Ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate None Ethyl 350.5 Lower polarity due to ethyl group; reduced solubility in polar solvents
3-(2-Methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 5,6-Dimethyl 2-Methoxyethyl 408.53 Increased steric hindrance; potential reduced membrane permeability
3-Ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 6-Methylthio Ethyl 350.5 (base) + tosylate Enhanced lipophilicity due to sulfur; possible improved cellular uptake
4-Ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 4-Ethoxy Ethyl 402.5 Electron-donating ethoxy group; altered electronic properties for reactivity
3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine 6-Methylsulfonyl Methyl 242.3 Strong electron-withdrawing sulfonyl group; increased acidity (pKa ~3.02)

Key Differences and Implications

Polarity and Solubility :

  • The methoxyethyl group in the target compound introduces moderate polarity, improving aqueous solubility compared to ethyl or methylthio substituents .
  • In contrast, the methylsulfonyl group in 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine increases acidity and polarity but may reduce bioavailability due to excessive hydrophilicity .

Electronic Effects :

  • The ethoxy group in 4-ethoxy derivatives () donates electrons via resonance, altering the benzothiazole ring's electron density and reactivity .
  • Methylsulfonyl groups () withdraw electrons, making the ring more electrophilic and reactive toward nucleophiles .

Biological Activity

3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Benzothiazole derivatives are known for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₉H₂₄N₂O₆S₂
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 2034619-06-0

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions. A common approach involves the condensation of substituted arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole under specific reaction conditions, often leading to high yields and purity levels .

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15Inhibition of cell cycle progression
HepG2 (liver cancer)20Disruption of mitochondrial function

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit enzymes critical for the survival of pathogens such as Mycobacterium tuberculosis by targeting DprE1, an enzyme involved in cell wall biosynthesis . Additionally, its anticancer properties may stem from its ability to interfere with signaling pathways related to cell growth and survival.

Case Studies

  • Antitumor Efficacy in Human Cell Lines
    A study evaluated the antitumor efficacy of various benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition compared to standard chemotherapeutic agents .
  • Inhibition of Bacterial Growth
    Another investigation assessed the antimicrobial properties against a panel of bacterial strains. The compound demonstrated notable inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

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